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Compound of Interest

Compound Name: 1-Bromo-2,5-difluorobenzene-d3

Cat. No.: B12393051 Get Quote

Technical Guide: 1-Bromo-2,5-difluorobenzene-
d3
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Bromo-2,5-difluorobenzene-
d3 (CAS Number: 1219795-54-6), a deuterated analog of 1-Bromo-2,5-difluorobenzene. This

isotopically labeled compound is a valuable tool in pharmaceutical research and development,

particularly in studies involving metabolic pathways, pharmacokinetic analysis, and as an

internal standard in quantitative bioanalysis.

Molecular Structure and Chemical Properties
1-Bromo-2,5-difluorobenzene-d3 is a derivative of benzene in which three hydrogen atoms

on the aromatic ring have been replaced by deuterium, a stable isotope of hydrogen. The

bromine and two fluorine substituents provide sites for further chemical modification, making its

non-deuterated counterpart a versatile intermediate in the synthesis of pharmaceuticals and

advanced materials.[1][2][3]

Molecular Structure Diagram:
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Molecular Structure of 1-Bromo-2,5-difluorobenzene-d3
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Caption: Molecular Structure of 1-Bromo-2,5-difluorobenzene-d3.

Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 1-Bromo-2,5-
difluorobenzene-d3 and its non-deuterated analog for comparison.
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Property
1-Bromo-2,5-
difluorobenzene-d3

1-Bromo-2,5-
difluorobenzene (for
comparison)

CAS Number 1219795-54-6[4] 399-94-0[1]

Molecular Formula C₆D₃BrF₂ C₆H₃BrF₂

Molecular Weight 196.01 g/mol 192.99 g/mol

Appearance Colorless to light yellow liquid Clear, colorless liquid

Isotopic Enrichment ≥98 atom % D Not Applicable

Melting Point Not available -31 °C

Boiling Point Not available 58-59 °C at 20 mmHg

Density Not available 1.708 g/mL at 25 °C

Storage Conditions
Store at room temperature in a

dry, well-ventilated place.

Keep away from sources of

ignition. Store in a cool, dry

place.

Experimental Protocols
While a specific, published protocol for the synthesis of 1-Bromo-2,5-difluorobenzene-d3 is

not readily available, a representative synthesis can be proposed based on established

methods for the synthesis of the non-deuterated compound and general techniques for

deuterium labeling of aromatic rings.

Representative Synthesis of 1-Bromo-2,5-
difluorobenzene-d3
This protocol is a hypothetical two-step process involving the synthesis of the non-deuterated

compound followed by a deuterium exchange reaction.

Step 1: Synthesis of 1-Bromo-2,5-difluorobenzene

This step is based on the bromination of 1,4-difluorobenzene.
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Materials: 1,4-difluorobenzene, Sulfuric acid, N-bromosuccinimide (NBS), Ice water.

Procedure:

To a reaction vessel, add 1,4-difluorobenzene and sulfuric acid.

Maintain the temperature at 30 °C using a water bath.

Slowly add N-bromosuccinimide with constant stirring, ensuring the temperature does not

exceed 40 °C.

After the addition is complete, allow the reaction to proceed for 1 hour. Monitor the

reaction progress using Gas Chromatography (GC).

Upon completion, pour the reaction mixture into ice water to precipitate the product.

Collect the solid product by suction filtration.

Step 2: Deuterium Labeling

This step involves an acid-catalyzed hydrogen-deuterium exchange on the aromatic ring.

Materials: 1-Bromo-2,5-difluorobenzene, Deuterated sulfuric acid (D₂SO₄), Deuterated water

(D₂O).

Procedure:

In a sealed reaction vessel, dissolve 1-Bromo-2,5-difluorobenzene in a mixture of

deuterated sulfuric acid and deuterated water.

Heat the mixture to facilitate the electrophilic aromatic substitution reaction where protons

on the aromatic ring are exchanged for deuterons.

The reaction time and temperature should be optimized to achieve the desired level of

deuteration.

After the reaction, carefully neutralize the acid with a suitable base (e.g., sodium

bicarbonate solution).
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Extract the deuterated product with an organic solvent (e.g., diethyl ether).

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and

remove the solvent under reduced pressure to yield 1-Bromo-2,5-difluorobenzene-d3.

Applications in Research and Drug Development
Isotopically labeled compounds like 1-Bromo-2,5-difluorobenzene-d3 are crucial in

pharmaceutical research. The primary applications stem from the fact that the substitution of

hydrogen with deuterium does not significantly alter the chemical properties of a molecule, but

the mass difference is easily detectable by mass spectrometry.

Metabolic Studies: Deuterium-labeled compounds are used as tracers to elucidate the

metabolic fate of a drug candidate. By analyzing the fragments in a mass spectrometer,

researchers can identify metabolites and understand the metabolic pathways.

Pharmacokinetic (PK) Studies: The rate of absorption, distribution, metabolism, and

excretion (ADME) of a drug can be studied using its deuterated analog. Co-administering

labeled and unlabeled drugs allows for precise determination of bioavailability and clearance

rates.

Internal Standards: Due to their similar chemical behavior and distinct mass, deuterated

compounds are ideal internal standards for quantitative analysis of the parent drug in

biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond. If the breaking of a C-H

bond is the rate-determining step in a metabolic reaction, replacing it with a C-D bond can

slow down the metabolism. This "kinetic isotope effect" can be exploited to develop drugs

with improved pharmacokinetic profiles.

Experimental Workflow: Use in a Pharmacokinetic Study
The following diagram illustrates a typical workflow for using 1-Bromo-2,5-difluorobenzene-d3
as a tracer in a preclinical pharmacokinetic study of a hypothetical drug candidate derived from

it.
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Workflow for a Pharmacokinetic Study Using a Deuterated Tracer
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Caption: A representative workflow for a pharmacokinetic study.

Spectroscopic Data
Specific spectroscopic data (NMR, MS) for 1-Bromo-2,5-difluorobenzene-d3 is not widely

available in public databases. However, data for the non-deuterated analog, 1-Bromo-2,5-

difluorobenzene, can be used as a reference. The mass spectrum of the deuterated compound

would be expected to show a molecular ion peak shifted by +3 m/z units compared to the

unlabeled compound. In the ¹H NMR spectrum, the signals corresponding to the deuterated
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positions would be absent. The ¹³C NMR spectrum would show altered splitting patterns for the

carbons attached to deuterium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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